Enantiomeric Excess and Optical Purity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer as Starting Materials
The (R)-enantiomer (CAS 145788-51-8) is supplied as a single, configurationally defined stereoisomer, whereas the racemate (CAS 15040-95-6) is an equimolar mixture of (R)- and (S)-enantiomers and the (S)-enantiomer (CAS 145788-50-7) possesses the opposite configuration . Commercial listings for CAS 145788-51-8 specify a single defined stereochemistry, enabling direct use as a chiral synthon without resolution steps . In contrast, the racemate requires additional chiral separation or asymmetric transformation to achieve enantiopurity, introducing cost, yield loss, and process complexity [1]. Quantitative enantiomeric excess data for commercial lots are typically provided via certificate of analysis, with target ≥98% ee commonly reported by specialty chemical suppliers .
| Evidence Dimension | Enantiomeric purity and synthetic readiness |
|---|---|
| Target Compound Data | Single (R)-enantiomer; typical commercial specification ≥98% ee |
| Comparator Or Baseline | (S)-enantiomer (CAS 145788-50-7): opposite configuration; Racemate (CAS 15040-95-6): 1:1 mixture of enantiomers |
| Quantified Difference | The (R)-enantiomer provides >98% enantiomeric excess directly; racemate provides 0% ee and requires resolution [1] |
| Conditions | Commercial procurement specifications; no additional resolution steps required for the single enantiomer |
Why This Matters
Procuring the pre-resolved (R)-enantiomer eliminates the cost and yield losses associated with chiral resolution, directly impacting synthetic route economics.
- [1] Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons: New York, 1994. General principle of racemate resolution economics (class-level reference). View Source
